molecular formula C21H23N3O2 B5954414 8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline

8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline

Cat. No.: B5954414
M. Wt: 349.4 g/mol
InChI Key: AVSKKEXUHZRCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline is a synthetic derivative of the indolo[2,3-b]quinoxaline heterocyclic system, a scaffold of significant interest in medicinal chemistry and materials science. This compound is provided strictly for research use and is not intended for diagnostic or therapeutic applications. The indolo[2,3-b]quinoxaline core is the subject of ongoing investigative work due to its diverse biological profile. Researchers are exploring its potential as a key scaffold for developing novel chemotherapeutic agents. Studies on analogous structures have demonstrated promising antiproliferative activities against various cancer cell lines, including human colorectal adenocarcinoma (HT-29) and ovarian cancer (OVCAR-3) models . The mechanism of action for these compounds is an active area of research, but evidence suggests that some derivatives may interact with cellular targets such as the PI3K/AKT/mTOR signaling pathway, induce cell cycle arrest in the G2/M phase, and trigger apoptosis . Furthermore, structurally similar compounds have shown potential in antimycobacterial research, exhibiting a bacteriostatic effect against Myanmar tuberculosis strains, including extensively drug-resistant variants, as explored through molecular docking studies . The synthetic approach for this class of molecules often relies on modern transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, and intramolecular oxidative cyclodehydrogenation processes . Researchers value this compound and its analogues as versatile intermediates for further chemical functionalization and as tools for probing biological mechanisms.

Properties

IUPAC Name

2,3-diethoxy-6-propan-2-ylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-5-25-18-11-15-16(12-19(18)26-6-2)23-21-20(22-15)14-9-7-8-10-17(14)24(21)13(3)4/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSKKEXUHZRCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=C3C4=CC=CC=C4N(C3=N2)C(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indolo[2,3-b]quinoxaline derivatives typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine in the presence of Brønsted acids such as acetic, formic, or hydrochloric acid . Another approach involves the use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization . For instance, Ru(II)-catalyzed tandem ortho-C–H functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation, have been reported to yield high product yields .

Industrial Production Methods

Industrial production methods for 8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indoloquinoxaline framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include various substituted indoloquinoxalines, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Anticancer Activity

Indolo[2,3-b]quinoxaline derivatives, including 8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline, have shown promising anticancer properties. Various studies have synthesized and tested these compounds against a range of human tumor cell lines.

Case Study: Cytostatic Activity

A study evaluated the cytostatic activity of several indolo[2,3-b]quinoxaline derivatives. The synthesized compounds were tested against human Molt 4/C8 and CEM T-lymphocytes as well as murine L1210 leukemia cells. For instance, one compound exhibited an IC50 of 23 µmol/L against Molt 4/C8 cells, demonstrating significant potential as an anticancer agent compared to standard treatments like melphalan .

CompoundCell LineIC50 (µmol/L)Comparison (Melphalan IC50)
5hMolt 4/C8233.2
7iL12107.22.1

This data indicates that specific derivatives can be more effective than traditional chemotherapeutics.

Antiviral Properties

Indolo[2,3-b]quinoxaline derivatives have also been investigated for their antiviral activities. Research has shown that these compounds can inhibit various viruses effectively.

Case Study: Antiviral Efficacy Against Influenza

A derivative of indolo[2,3-b]quinoxaline was tested against the H1N1 influenza virus. It exhibited an IC50 of 0.2164 µM with minimal cytotoxicity (CC50 value of approximately 315,578.68 µM), suggesting a favorable safety profile alongside its antiviral efficacy . The study utilized quantitative PCR to assess viral gene expression reduction, confirming the compound's antiviral activity.

Other Therapeutic Applications

Beyond anticancer and antiviral activities, indolo[2,3-b]quinoxaline derivatives have been explored for additional therapeutic uses.

Neurodegenerative Diseases

Research indicates that these compounds may possess neuroprotective properties and could be beneficial in treating neurodegenerative diseases. Their ability to interact with various biological targets makes them candidates for further investigation in this area .

Antidiabetic and Antimycobacterial Activity

Some studies have reported antidiabetic effects and potential activity against Mycobacterium tuberculosis. These findings suggest that indolo[2,3-b]quinoxaline derivatives could play a role in addressing metabolic disorders and infectious diseases alike .

Comparison with Similar Compounds

Key Research Findings

Synthesis : The target compound is synthesized via cyclo-condensation of trifluoromethyl piperidin-1-ylsulfonyl isatin with o-phenylenediamine, similar to antiviral derivatives .

Stability : Alkyl and ethoxy substituents synergistically improve stability, with fade rates <0.1% per hour in flow cells .

Biological vs.

Biological Activity

8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline is a compound belonging to the indolo[2,3-b]quinoxaline family, which has garnered attention for its diverse biological activities. This article will explore its synthesis, biological activities—including anticancer, antimicrobial, and antiviral effects—and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves cyclo-condensation reactions of appropriate precursors. The general method includes:

  • Starting Materials : Indole derivatives and quinoxaline precursors.
  • Reaction Conditions : Reflux in solvents such as ethanol or acetic acid.
  • Purification : Crystallization or chromatography to isolate the product.

The synthesis process can yield various derivatives, providing a platform for further biological evaluations.

Anticancer Activity

Research indicates that compounds within the indolo[2,3-b]quinoxaline class exhibit significant anticancer properties. For instance:

  • In Vitro Studies : A study evaluated several derivatives against a panel of 59 human tumor cell lines. Notably, some derivatives demonstrated IC50 values lower than conventional chemotherapeutics like melphalan, suggesting potent anticancer activity. For example, one derivative showed an IC50 of 23 µM against Molt 4/C8 cells compared to melphalan's 3.2 µM .

Table 1: Anticancer Activity of Indolo[2,3-b]quinoxalines

Compound IDCell LineIC50 (µM)Reference
5hMolt 4/C823
7iL12107.2
ControlMelphalan2.1

Antimicrobial Activity

Indolo[2,3-b]quinoxaline derivatives have also shown promising antimicrobial effects:

  • Bacterial Studies : Certain derivatives were tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, demonstrating selective activity against antibiotic-resistant strains .

Table 2: Antimicrobial Activity Data

Compound IDBacterial StrainEfficacyReference
Compound AStaphylococcus aureusEffective
Compound BEnterococcus faecalisEffective

Antiviral Activity

Recent studies have highlighted the antiviral potential of indolo[2,3-b]quinoxaline derivatives against respiratory pathogens:

  • H1N1 Inhibition : One derivative exhibited an IC50 of 0.2164 µM against the H1N1 influenza virus with minimal cytotoxicity (CC50 = 315578.68 µM), indicating a favorable therapeutic index .

Case Study 1: Anticancer Efficacy in Solid Tumors

A comprehensive study assessed various indolo[2,3-b]quinoxalines for their effects on solid tumors. The results indicated that certain compounds significantly inhibited tumor growth in vitro and in vivo models.

Case Study 2: Antimicrobial Resistance

Another study focused on the efficacy of these compounds against resistant bacterial strains. The findings suggested that specific derivatives could be developed into effective treatments for resistant infections.

Q & A

Q. What are the primary synthetic routes for 8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclocondensation of isatin derivatives with 1,2-diaminobenzenes under acidic conditions (e.g., glacial acetic acid) to form the indoloquinoxaline core . Ethoxy and methylethyl groups are introduced using substituted ethyl esters and alkylation agents (e.g., 1-chloro-2-dimethylaminoethane hydrochloride) in acetone or DMF under reflux (24–48 hours). Coupling agents like PyBOP enhance amide bond formation efficiency . Key factors:
ParameterOptimal RangeImpact on Yield
SolventAcetic acid, DMFPolar aprotic solvents improve solubility
Temperature80–120°CHigher temps accelerate cyclization
CatalystsPyBOP, K₂CO₃Facilitate coupling and deprotonation

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolve substituent positions (e.g., ethoxy vs. methylethyl groups) via chemical shifts (δ 1.2–1.4 ppm for ethyl CH₃; δ 3.8–4.2 ppm for OCH₂) .
  • HRMS : Confirm molecular formula (e.g., C₂₁H₂₃N₃O₂) and detect isotopic patterns .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and NH stretches (~3400 cm⁻¹) in intermediates .

Q. What are the common biological targets of indoloquinoxaline derivatives?

  • Methodological Answer :
  • DNA Intercalation : Planar indoloquinoxaline core binds to DNA, inhibiting replication (e.g., anticancer activity via topoisomerase II inhibition) .
  • Kinase Inhibition : Methylethyl and ethoxy substituents enhance ATP-binding site interactions (e.g., EGFR or VEGFR2 inhibition) .
  • Antimicrobial Targets : Disrupt bacterial cell membrane integrity or enzyme function (e.g., dihydrofolate reductase) .

Q. How does the compound’s chemical stability impact storage and handling?

  • Methodological Answer :
  • Stability : Sensitive to strong acids/bases (pH < 2 or > 10 induce ring-opening). Store under inert gas (N₂/Ar) at –20°C in amber vials .
  • Decomposition Products : Monitor via HPLC for quinoxaline N-oxides or indole fragments under oxidative conditions .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing side products?

  • Methodological Answer :
  • Stepwise Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 6 hours vs. 24 hours) and improves regioselectivity .
  • Catalyst Screening : Test Pd(PPh₃)₄ for Suzuki-Miyaura couplings to introduce aryl groups .

Q. How to resolve contradictions in reported biological activity (e.g., cytotoxicity vs. antiviral efficacy)?

  • Methodological Answer :
  • Dose-Response Studies : Perform MTT assays across concentrations (0.1–100 µM) to differentiate therapeutic vs. toxic thresholds .
  • Target Profiling : Use computational docking (AutoDock Vina) to predict binding affinities for kinases vs. viral proteases .
  • Cell Line Variability : Compare activity in HeLa (cancer) vs. Vero (normal) cells to assess selectivity .

Q. What strategies guide the design of derivatives for specific targets (e.g., CNS penetration)?

  • Methodological Answer :
  • Lipophilicity Optimization : Introduce halogen atoms (Cl, F) to increase logP (target: logP ~3 for blood-brain barrier penetration) .
  • Prodrug Approaches : Esterify ethoxy groups to enhance solubility (hydrolyzed in vivo) .
  • QSAR Models : Correlate substituent electronegativity with IC₅₀ values using Gaussian09 .

Q. How to analyze electronic properties for applications in organic electronics?

  • Methodological Answer :
  • Cyclic Voltammetry : Measure HOMO/LUMO levels (e.g., HOMO = –5.2 eV, suitable for OLED hole transport) .
  • DFT Calculations : Simulate charge distribution (e.g., methylethyl groups enhance electron-donating capacity) .

Q. What mechanistic assays assess cytotoxicity in cancer vs. normal cells?

  • Methodological Answer :
  • Apoptosis Markers : Caspase-3/7 activation (fluorometric assays) and Annexin V staining .
  • ROS Detection : Use DCFH-DA probes to quantify oxidative stress .
  • Cell Cycle Analysis : Flow cytometry (PI staining) to identify G1/S arrest .

Q. How to conduct SAR studies for antimicrobial activity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with sulfonamide or nitro groups at position 5/8 .
  • MIC Testing : Compare minimum inhibitory concentrations against S. aureus and E. coli .
  • Membrane Permeability Assays : Use SYTOX Green to quantify bacterial membrane disruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.